
2-(1H-indol-3-yl)-2-oxo-1-phenylethyl 3,6-dichloropyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-indol-3-yl)-2-oxo-1-phenylethyl 3,6-dichloropyridine-2-carboxylate, also known as IDPC, is a chemical compound that has gained attention in scientific research due to its potential pharmacological applications. It belongs to the class of indole-based compounds and is synthesized through a multi-step process.
Mecanismo De Acción
The exact mechanism of action of 2-(1H-indol-3-yl)-2-oxo-1-phenylethyl 3,6-dichloropyridine-2-carboxylate is not fully understood, but it has been suggested that it may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response. It may also act by modulating the activity of certain signaling pathways, such as the NF-κB pathway, which is involved in the immune response.
Biochemical and Physiological Effects:
Studies have shown that 2-(1H-indol-3-yl)-2-oxo-1-phenylethyl 3,6-dichloropyridine-2-carboxylate exhibits anti-inflammatory and anti-tumor effects by inhibiting the production of pro-inflammatory cytokines and promoting apoptosis in cancer cells. It has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(1H-indol-3-yl)-2-oxo-1-phenylethyl 3,6-dichloropyridine-2-carboxylate in lab experiments is its relatively low toxicity compared to other compounds with similar pharmacological activities. However, its limited solubility in water may pose a challenge in certain experiments.
Direcciones Futuras
Future research on 2-(1H-indol-3-yl)-2-oxo-1-phenylethyl 3,6-dichloropyridine-2-carboxylate could focus on its potential use in the treatment of other diseases, such as diabetes and cardiovascular disease. It could also involve the development of more efficient synthesis methods to improve its yield and purity. Additionally, further studies could investigate the potential side effects and toxicity of 2-(1H-indol-3-yl)-2-oxo-1-phenylethyl 3,6-dichloropyridine-2-carboxylate, as well as its pharmacokinetics and pharmacodynamics in vivo.
Métodos De Síntesis
The synthesis of 2-(1H-indol-3-yl)-2-oxo-1-phenylethyl 3,6-dichloropyridine-2-carboxylate involves a multi-step process that includes the reaction of indole-3-carboxaldehyde with 2-oxo-1-phenylethyl bromide in the presence of a base to form the intermediate compound. This intermediate is then reacted with 3,6-dichloropyridine-2-carboxylic acid in the presence of a coupling agent to form the final product, 2-(1H-indol-3-yl)-2-oxo-1-phenylethyl 3,6-dichloropyridine-2-carboxylate.
Aplicaciones Científicas De Investigación
2-(1H-indol-3-yl)-2-oxo-1-phenylethyl 3,6-dichloropyridine-2-carboxylate has been found to exhibit various pharmacological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects. It has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
[2-(1H-indol-3-yl)-2-oxo-1-phenylethyl] 3,6-dichloropyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl2N2O3/c23-16-10-11-18(24)26-19(16)22(28)29-21(13-6-2-1-3-7-13)20(27)15-12-25-17-9-5-4-8-14(15)17/h1-12,21,25H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVPAZTXYSQKRBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)C2=CNC3=CC=CC=C32)OC(=O)C4=C(C=CC(=N4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-3-yl)-2-oxo-1-phenylethyl 3,6-dichloropyridine-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B2842962.png)
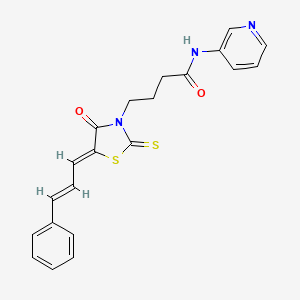
![3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(4-methoxybenzyl)propanamide](/img/structure/B2842964.png)
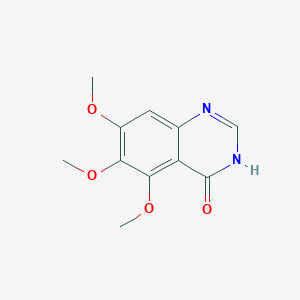
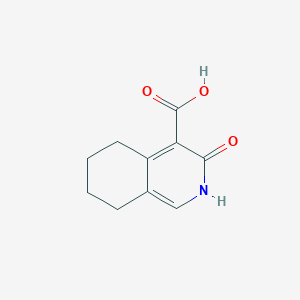
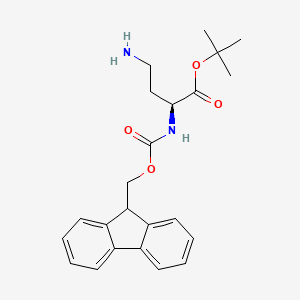
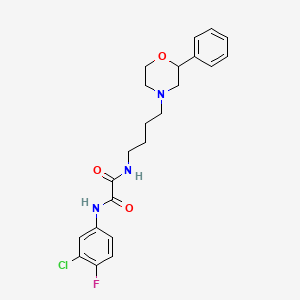
![[1-(Hydroxymethyl)cyclopent-2-en-1-yl] methanesulfonate](/img/structure/B2842970.png)
![(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2842972.png)
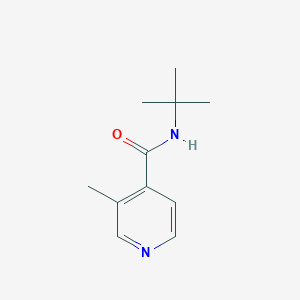
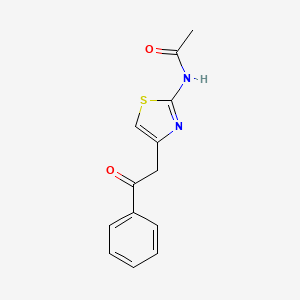


![1-(4-chlorophenyl)-5-(2-oxo-2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2842983.png)